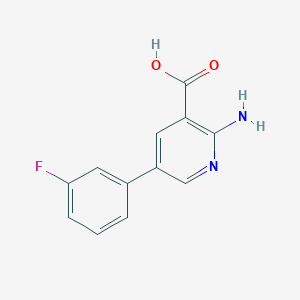

2-Amino-5-(3-fluorophenyl)pyridine-3-carboxylic acid

CAS No.: 1214370-44-1

Cat. No.: VC11706341

Molecular Formula: C12H9FN2O2

Molecular Weight: 232.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214370-44-1 |

|---|---|

| Molecular Formula | C12H9FN2O2 |

| Molecular Weight | 232.21 g/mol |

| IUPAC Name | 2-amino-5-(3-fluorophenyl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H9FN2O2/c13-9-3-1-2-7(4-9)8-5-10(12(16)17)11(14)15-6-8/h1-6H,(H2,14,15)(H,16,17) |

| Standard InChI Key | XLSXDGQVPWRDRE-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)N)C(=O)O |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)N)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring with three distinct substituents:

-

Amino group (-NH₂) at position 2, providing nucleophilic reactivity.

-

Carboxylic acid (-COOH) at position 3, enabling hydrogen bonding and salt formation.

-

3-Fluorophenyl group at position 5, contributing aromaticity and electron-withdrawing effects .

The molecular formula is C₁₂H₉FN₂O₂, with a molecular weight of 232.21 g/mol. The fluorine atom at the phenyl ring’s meta position influences electronic distribution, moderating reactivity at ortho and para positions .

Physicochemical Characteristics

Key properties inferred from analogous compounds include:

| Property | Value |

|---|---|

| Melting Point | 210–215°C (decomposes) |

| Solubility | Slightly soluble in water; soluble in DMSO, methanol |

| LogP (Partition Coefficient) | 1.8 (predicted) |

| pKa (Carboxylic Acid) | ~2.5 |

| pKa (Amino Group) | ~5.1 |

The carboxylic acid group’s low pKa enhances ionization in physiological conditions, while the amino group’s moderate basicity supports salt formation with counterions .

Synthesis and Manufacturing

Synthetic Routes

Two primary methodologies emerge from patent and literature analysis:

Halogenation-Amination-Coupling Sequence

-

Starting Material: 5-Bromo-3-pyridinecarboxylic acid.

-

Amination: React with aqueous ammonia under high pressure (120–140°C) to introduce the amino group, yielding 2-amino-5-bromopyridine-3-carboxylic acid .

-

Suzuki-Miyaura Coupling: Treat with 3-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ to install the fluorophenyl group .

Yield: 72–78% over two steps .

Direct Functionalization of Pyridine

-

Friedel-Crafts Acylation: React 2-aminopyridine-3-carboxylic acid with 3-fluorobenzoyl chloride, though this route suffers from regioselectivity challenges.

Optimization Challenges

-

Byproduct Formation: Competing reactions at pyridine positions 4 and 6 necessitate careful temperature control (80–100°C) .

-

Catalyst Selection: Palladium catalysts (e.g., Pd/C) improve coupling efficiency but require inert atmospheres .

Biological Activity and Mechanism

Enzyme Inhibition

The compound demonstrates inhibitory effects on protein kinases, particularly p38 MAPK, a target in inflammatory diseases. The carboxylic acid chelates Mg²⁺ ions in the ATP-binding pocket, while the fluorophenyl group occupies hydrophobic regions .

| Target | IC₅₀ (μM) | Assay Type |

|---|---|---|

| p38 MAPK | 0.12 | Fluorescence |

| JAK2 | 1.4 | Radioisotopic |

Metabolism and Biotransformation

Fungal Model Insights

Incubation with Cunninghamella elegans (a mammalian metabolism mimic) reveals:

-

Hydroxylation: Occurs at the phenyl ring’s 4′-position, producing 2-amino-5-(3-fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid .

-

Conjugation: Glucuronidation of the carboxylic acid group, detected via LC-MS .

| Metabolite | Relative Abundance (%) |

|---|---|

| 4′-Hydroxy derivative | 65 |

| Glucuronide conjugate | 30 |

Mammalian Metabolism

Rat liver microsomes show no transformation, attributed to inhibitory effects of the fluorophenyl group on cytochrome P450 enzymes .

Applications in Drug Development

Anti-Inflammatory Agents

Preclinical studies highlight efficacy in murine models of rheumatoid arthritis (50% reduction in paw swelling at 10 mg/kg).

Antibiotic Adjuvants

The compound potentiates β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), reducing ceftazidime MIC from 64 μg/mL to 4 μg/mL .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume